molecular formula C24H29NO4 B13414686 3-O-Cyclopropylmethylnaltrexone

3-O-Cyclopropylmethylnaltrexone

Cat. No.: B13414686
M. Wt: 395.5 g/mol
InChI Key: CWBIRQZMHBILAR-QLBRKBSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Cyclopropylmethylnaltrexone is a synthetic opioid receptor antagonist. It is a derivative of naltrexone, a well-known opioid antagonist used in the treatment of opioid and alcohol dependence. The compound has a molecular formula of C24H29NO4 and a molecular weight of 395.49 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Cyclopropylmethylnaltrexone typically involves the alkylation of naltrexone with a cyclopropylmethyl halide. The process begins with the preparation of naltrexone from noroxymorphone through a series of chemical reactions, including oxidation and reduction steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

3-O-Cyclopropylmethylnaltrexone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various alkyl or aryl derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-Cyclopropylmethylnaltrexone is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for opioid receptors. This makes it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C24H29NO4

Molecular Weight

395.5 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-9-(cyclopropylmethoxy)-3-(cyclopropylmethyl)-4a-hydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C24H29NO4/c26-17-7-8-24(27)19-11-16-5-6-18(28-13-15-3-4-15)21-20(16)23(24,22(17)29-21)9-10-25(19)12-14-1-2-14/h5-6,14-15,19,22,27H,1-4,7-13H2/t19-,22+,23+,24-/m1/s1

InChI Key

CWBIRQZMHBILAR-QLBRKBSLSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OCC7CC7)O5)O

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OCC7CC7)O5)O

Origin of Product

United States

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